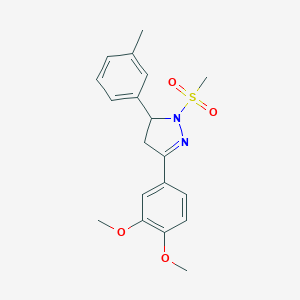
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. It has also been shown to bind to the cannabinoid type 1 (CB1) receptor, which is involved in the regulation of pain perception and appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce inflammation and pain, as well as protect against neuronal damage in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of new materials, and its potential as a candidate for the development of new drugs. However, the compound has limitations such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole. One direction is the development of new drugs based on the compound's anti-inflammatory and analgesic effects. Another direction is the exploration of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential as a building block for the synthesis of new materials with unique properties is an area of interest for materials science researchers.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3,4-dimethoxyphenyl hydrazine with 1-(methylsulfonyl)-5-(m-tolyl)-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction yields the desired compound as a yellow solid, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In neurochemistry, the compound has been studied for its potential as a neuroprotective agent, with promising results in animal models. In materials science, the compound has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)17-12-16(20-21(17)26(4,22)23)14-8-9-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIJZLJKYIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

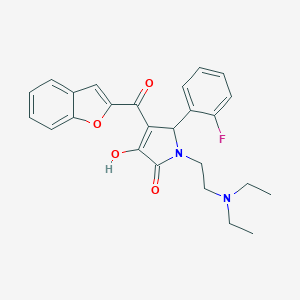
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B357070.png)
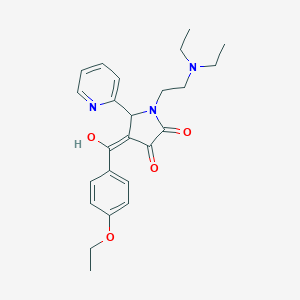
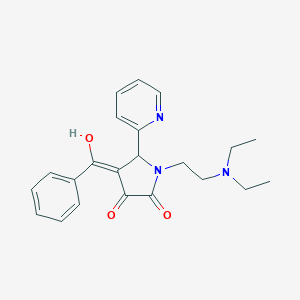
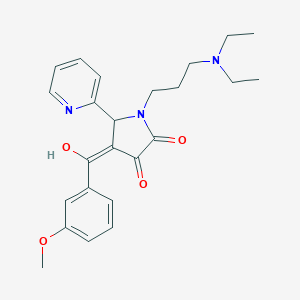

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357078.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B357080.png)
![1-{[(2-Methoxyphenyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide](/img/structure/B357081.png)
methanolate](/img/structure/B357083.png)
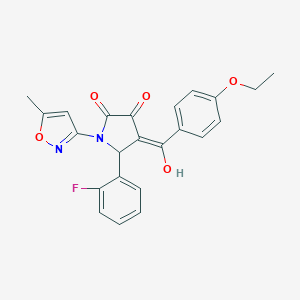

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357088.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357089.png)